REACTION_SMILES
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[Cl-:15].[Cl-:16].[Cl-:17].[Cl:1][c:2]1[cH:3][c:4]([CH3:12])[c:5]([N+:9]([O-:10])=[O:11])[cH:6][c:7]1[Cl:8].[Na+:14].[OH-:13].[Ti+3:18]>>[Cl:1][c:2]1[cH:3][c:4]([CH3:12])[c:5]([NH2:9])[cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)c(Cl)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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[Ti+3]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ti+3]
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Name
|
|
Type
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product
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Smiles
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Cc1cc(Cl)c(Cl)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |